molecular formula C22H27NO B4837595 1-[2-(allyloxy)benzyl]-4-benzylpiperidine

1-[2-(allyloxy)benzyl]-4-benzylpiperidine

Cat. No. B4837595
M. Wt: 321.5 g/mol
InChI Key: UOUCABRMBCXRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(allyloxy)benzyl]-4-benzylpiperidine, also known as ABDP, is a piperidine derivative that has been studied for its potential therapeutic applications. ABDP has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

1-[2-(allyloxy)benzyl]-4-benzylpiperidine has been shown to act as a dopamine reuptake inhibitor, meaning it blocks the reabsorption of dopamine in the brain. This leads to an increase in dopamine levels, which can result in a feeling of pleasure and reward.
Biochemical and Physiological Effects:
1-[2-(allyloxy)benzyl]-4-benzylpiperidine has been shown to increase dopamine levels in the brain, leading to a feeling of pleasure and reward. It has also been shown to increase levels of norepinephrine and serotonin, two neurotransmitters involved in mood regulation. Additionally, 1-[2-(allyloxy)benzyl]-4-benzylpiperidine has been shown to have analgesic effects, meaning it can reduce pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(allyloxy)benzyl]-4-benzylpiperidine in lab experiments is its ability to selectively target dopamine reuptake, making it a useful tool for studying the brain's reward system. However, its potency and potential for abuse may limit its use in certain experiments.

Future Directions

- Further research on the potential therapeutic applications of 1-[2-(allyloxy)benzyl]-4-benzylpiperidine, particularly in the treatment of addiction and mood disorders.
- Exploration of the potential use of 1-[2-(allyloxy)benzyl]-4-benzylpiperidine as a tool for studying the brain's reward system and its involvement in addiction.
- Development of more selective dopamine reuptake inhibitors based on the structure of 1-[2-(allyloxy)benzyl]-4-benzylpiperidine.
- Investigation of the potential side effects and long-term effects of 1-[2-(allyloxy)benzyl]-4-benzylpiperidine use.

Scientific Research Applications

1-[2-(allyloxy)benzyl]-4-benzylpiperidine has been studied for its potential use in treating various medical conditions, including depression, anxiety, and addiction. Researchers have also explored its potential as a tool for studying the brain's reward system and its involvement in addiction.

properties

IUPAC Name

4-benzyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-2-16-24-22-11-7-6-10-21(22)18-23-14-12-20(13-15-23)17-19-8-4-3-5-9-19/h2-11,20H,1,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUCABRMBCXRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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